molecular formula C24H31N5O2 B2989931 1-benzoyl-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)piperidine-4-carboxamide CAS No. 2034200-95-6

1-benzoyl-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2989931
CAS No.: 2034200-95-6
M. Wt: 421.545
InChI Key: DBRNBUKOPNBYBC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzoyl group, a piperidine ring, and a pyrazole ring . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The presence of a benzoyl group, a piperidine ring, and a pyrazole ring would contribute to this complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given the presence of multiple reactive sites in the molecule . The 5-amino-pyrazoles used in its synthesis are known to be involved in a wide variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure and the presence of multiple functional groups. It is likely to have unique properties due to the presence of a benzoyl group, a piperidine ring, and a pyrazole ring .

Scientific Research Applications

Research on Similar Compounds

  • Mycobacterium tuberculosis Pantothenate Synthetase Inhibition
    Compounds with structural features similar to the queried molecule have been synthesized and evaluated for their inhibition of Mycobacterium tuberculosis (MTB) pantothenate synthetase. For instance, certain derivatives have shown significant activity against MTB by inhibiting the pantothenate synthetase enzyme, which is crucial for the bacteria's biosynthesis of coenzyme A. These findings suggest potential applications in developing new antituberculosis agents (Ganesh Samala et al., 2013).

  • Functionalization Reactions of Pyrazole Derivatives
    The functionalization of pyrazole derivatives has been extensively studied, indicating that such compounds can undergo various chemical reactions to form new molecular entities. This ability to be modified can be useful in the synthesis of novel compounds with potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties (İ. Yıldırım et al., 2005).

  • CB1 Cannabinoid Receptor Interaction
    Molecules containing piperidine and pyrazole moieties have been investigated for their interaction with the CB1 cannabinoid receptor. Such studies are crucial for understanding how these compounds can influence cannabinoid receptor-mediated physiological processes, potentially leading to new treatments for conditions influenced by this receptor system (J. Shim et al., 2002).

  • Antipsychotic Agents Development
    Heterocyclic carboxamides, structurally related to the queried compound, have been synthesized and evaluated as potential antipsychotic agents. These studies focus on their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their efficacy in in vivo models predictive of antipsychotic activity. The research indicates the potential of such compounds in the development of new treatments for psychiatric disorders (M. H. Norman et al., 1996).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities .

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes and proteins .

Cellular Effects

1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide has shown to influence cell function . It has been observed to have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide is complex and involves several binding interactions with biomolecules . It has been suggested that it may exert its effects through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of 1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c30-23(18-8-12-29(13-9-18)24(31)19-4-2-1-3-5-19)25-20-10-14-28(15-11-20)22-16-21(26-27-22)17-6-7-17/h1-5,16-18,20H,6-15H2,(H,25,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRNBUKOPNBYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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